molecular formula C7H7BrN2O B071093 3-bromo-N'-hydroxybenzenecarboximidamide CAS No. 173406-70-7

3-bromo-N'-hydroxybenzenecarboximidamide

Cat. No.: B071093
CAS No.: 173406-70-7
M. Wt: 215.05 g/mol
InChI Key: NQFJSTMFTXNUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Scientific Research Applications

      Chemistry: Phyllochrysine serves as a valuable natural product for chemical studies, including structural elucidation and synthetic chemistry.

      Biology: Its biological activities make it relevant for investigations related to CNS function, tumor biology, and infectious diseases.

      Medicine: Research explores its potential as an antimalarial agent or antibacterial compound.

      Industry: Although not widely used industrially, Phyllochrysine’s unique properties may inspire further applications.

  • Mechanism of Action

    The mechanism of action of 3-bromo-N’-hydroxybenzenecarboximidamide is not clearly defined in the available literature .

    Safety and Hazards

    The compound is associated with several hazard statements, including H302, H315, H319, H335, indicating that it can cause skin irritation, eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

    Preparation Methods

      Synthetic Routes: The synthetic routes for Phyllochrysine are not widely documented. it is primarily isolated from natural sources.

      Industrial Production: Industrial-scale production methods for Phyllochrysine are not well-established due to its limited availability.

  • Chemical Reactions Analysis

      Reactivity: Phyllochrysine may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed from these reactions would depend on the reaction conditions and starting materials.

  • Comparison with Similar Compounds

      Uniqueness: Phyllochrysine’s uniqueness lies in its specific structure and biological activities.

      Similar Compounds: While Phyllochrysine is rare, other Securinega alkaloids (e.g., (+)-Viroallosecurinine) share some similarities.

    Properties

    IUPAC Name

    3-bromo-N'-hydroxybenzenecarboximidamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NQFJSTMFTXNUKP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC(=C1)Br)C(=NO)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC(=C1)Br)/C(=N/O)/N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H7BrN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    215.05 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Synthesis routes and methods

    Procedure details

    Hydroxylamine (1.00 mL of a 50% aqueous solution, 16.3 mmol) was added to a solution of 3-bromobenzonitrile (750 mg, 4.12 mmol) and potassium carbonate (1.00 mg, 7.24 μmol) in EtOH (3.00 mL). The resulting mixture was heated to 120° C. in a sealed microwave vial for 40 min. After cooling to rt, the reaction mixture was concentrated in vacuo to afford the title compound i-3a. m/z (ES) 215 (MH)+.
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    aqueous solution
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    750 mg
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    1 mg
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    3 mL
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